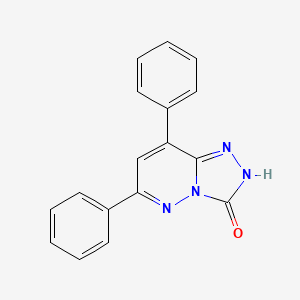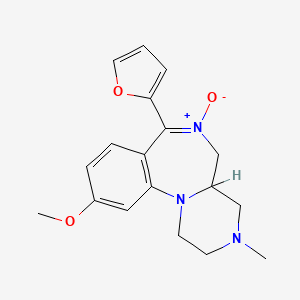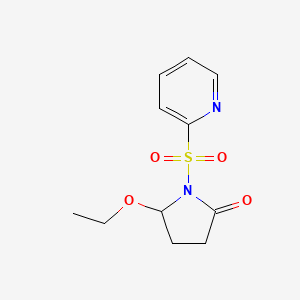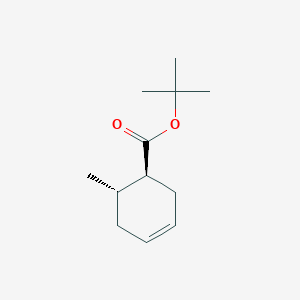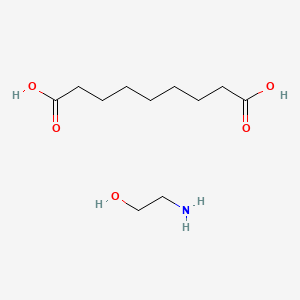
2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives and thiourea. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the correct formation of the thiazine ring.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for 2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, affecting their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
相似化合物的比较
Similar Compounds
Similar compounds might include other heterocyclic thiazines or pyridine derivatives. Examples could be:
- 2H-Pyrido(3,2-d)(1,3)thiazine
- 2H-Pyrido(2,3-d)(1,3)thiazine
Uniqueness
2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione is unique due to its specific ring structure and the presence of multiple sulfur atoms, which can impart distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
64247-57-0 |
|---|---|
分子式 |
C7H4N2S5 |
分子量 |
276.5 g/mol |
IUPAC 名称 |
1,8-dihydropyrido[4,3-d][1,3]thiazine-2,4,5,7-tetrathione |
InChI |
InChI=1S/C7H4N2S5/c10-3-1-2-4(5(11)9-3)6(12)14-7(13)8-2/h1H2,(H,8,13)(H,9,10,11) |
InChI 键 |
JMKPVLONWRCQJT-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C(=S)NC1=S)C(=S)SC(=S)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


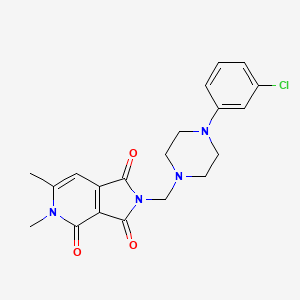
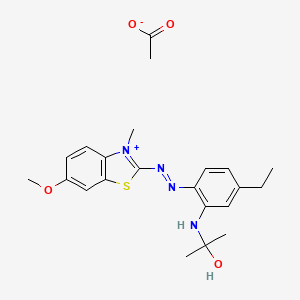

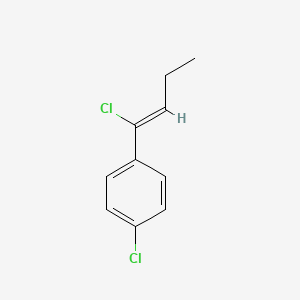
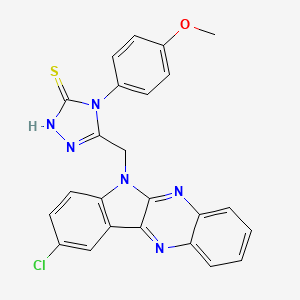

![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid](/img/structure/B12702899.png)

